molecular formula C23H23FN4O3 B10993752 N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Número de catálogo: B10993752
Peso molecular: 422.5 g/mol
Clave InChI: CFKMNKGRKJRKBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide belongs to a class of pyridoindole derivatives characterized by a fused bicyclic core (pyrido[4,3-b]indole) with a fluoro substituent at position 8 and a butanamide side chain terminating in a 4-acetylamino phenyl group. Key features include:

  • Pyrido[4,3-b]indole core: A tricyclic system combining pyridine and indole moieties.
  • 8-Fluoro substitution: Enhances electron-withdrawing effects and influences binding interactions.
  • 4-Acetylamino phenyl group: Provides hydrogen-bonding capacity and modulates solubility.

Propiedades

Fórmula molecular

C23H23FN4O3

Peso molecular

422.5 g/mol

Nombre IUPAC

N-(4-acetamidophenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H23FN4O3/c1-14(29)25-16-3-5-17(6-4-16)26-22(30)8-9-23(31)28-11-10-21-19(13-28)18-12-15(24)2-7-20(18)27-21/h2-7,12,27H,8-11,13H2,1H3,(H,25,29)(H,26,30)

Clave InChI

CFKMNKGRKJRKBM-UHFFFAOYSA-N

SMILES canónico

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-[4-(acetilamino)fenil]-4-(8-fluoro-1,3,4,5-tetrahidro-2H-pirido[4,3-b]indol-2-il)-4-oxobutanamida generalmente implica múltiples pasos:

    Formación del núcleo de tetrahidropiridondol: Este paso a menudo comienza con la ciclación de precursores apropiados en condiciones ácidas o básicas para formar el sistema de anillo indólico. La fluoración se puede introducir a través de reactivos de fluoración electrófila como Selectfluor.

    Unión del grupo acetilamino: El grupo acetilamino se puede introducir a través de reacciones de acilación, típicamente utilizando anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.

    Formación de la porción de butanamida: Esto implica el acoplamiento del derivado indólico con un cloruro de butanoilo o un reactivo similar en condiciones que favorezcan la formación del enlace amida, como el uso de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de principios de química verde para reducir los residuos y el consumo de energía.

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo indólico, utilizando reactivos como permanganato de potasio o trióxido de cromo.

    Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos potencialmente en alcoholes mediante reactivos como el hidruro de litio y aluminio.

    Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, utilizando reactivos como ácido nítrico o bromo.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

    Reducción: Hidruro de litio y aluminio en éter seco.

    Sustitución: Ácido nítrico para la nitración, bromo en ácido acético para la bromación.

Productos principales

    Oxidación: Formación de ácidos carboxílicos o cetonas.

    Reducción: Formación de alcoholes.

    Sustitución: Introducción de grupos nitro o halógeno en los anillos aromáticos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex structure characterized by a combination of an acetylamino group and a tetrahydro-pyrido-indole moiety. Its molecular formula is C27H29FN6O4C_{27}H_{29}FN_6O_4, with a molecular weight of approximately 520.6 g/mol. The presence of fluorine and the indole ring suggests potential biological activity, particularly in targeting specific receptors or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit tumor cell proliferation by interfering with specific signaling pathways related to cancer growth. Research has shown that derivatives with similar structures can induce apoptosis in various cancer cell lines.
  • Case Studies : In vitro studies have demonstrated that related compounds can reduce the viability of breast and prostate cancer cells by inducing cell cycle arrest at the G2/M phase.

Antiviral Properties

The antiviral potential of this compound is another area of exploration. N-Heterocycles, including those with indole structures, are being investigated for their ability to inhibit viral replication.

  • Target Viruses : Preliminary research suggests that compounds in this class may be effective against viruses such as hepatitis C and influenza by inhibiting viral RNA polymerases.
  • Research Findings : A study indicated that similar indole derivatives showed promising results in reducing viral load in infected cell cultures.

Enzyme Inhibition

The compound's structure suggests it may serve as an inhibitor for various enzymes involved in metabolic pathways.

  • Enzyme Targets : Potential targets include proteases and kinases that are crucial for cellular signaling and metabolism.
  • Experimental Evidence : Enzyme assays have shown that certain derivatives can effectively inhibit enzyme activity at micromolar concentrations.

Data Tables

Application AreaPotential TargetsMechanism of ActionReferences
Anticancer ActivityBreast Cancer CellsInduces apoptosis ,
Antiviral PropertiesHepatitis C VirusInhibits viral RNA polymerase ,
Enzyme InhibitionVarious Metabolic EnzymesCompetitive inhibition ,

Mecanismo De Acción

El mecanismo de acción de N-[4-(acetilamino)fenil]-4-(8-fluoro-1,3,4,5-tetrahidro-2H-pirido[4,3-b]indol-2-il)-4-oxobutanamida probablemente implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de indólico fluorado puede interactuar con bolsillos hidrofóbicos en proteínas, mientras que los grupos acetilamino y butanamida pueden formar enlaces de hidrógeno con residuos de aminoácidos. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a varios efectos biológicos.

Comparación Con Compuestos Similares

Structural Analogues with Pyrido[4,3-b]indole Cores

The following table summarizes structurally related pyridoindole derivatives, highlighting substituent variations and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrido[4,3-b]indole 8-Fluoro, N-[4-(acetylamino)phenyl] ~C₂₄H₂₄FN₅O₃S ~481.55 (inferred) Acetylamino group, fluoro substitution
N-(4-Iodophenyl)-4-(8-methoxy-pyridoindolyl) Pyrido[4,3-b]indole 8-Methoxy, N-(4-iodophenyl) C₂₂H₂₂IN₃O₃ 503.34 Iodo (bulky halogen), methoxy (electron donor)
Compound 27 () Pyrido[4,3-b]indole 6,8-Difluoro, trifluoromethylpyrazole C₁₈H₁₂F₅N₃O Not provided Trifluoromethyl, conformational isomerism
N-(4-Hydroxyphenyl)butanamide () Pyrido[3,4-b]indole 4-Hydroxyphenyl, pyrrolidinylmethyl C₂₃H₂₆FN₃O₂ Not provided Hydroxyl group, Mannich reaction product
Key Observations:

Substituent Effects on Binding: The 8-fluoro group in the target compound (vs. The 4-acetylamino phenyl group (target) vs. 4-iodophenyl () replaces a halogen with a hydrogen-bond acceptor, improving solubility and metabolic stability.

Conformational Stability :

  • Compounds with trifluoromethylpyrazole substituents () exhibit conformational isomerism (e.g., 56/44 Ca/Cb ratio for Compound 27), which may affect target engagement compared to the target compound’s rigid butanamide side chain.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (iodo analog) and (Mannich reaction), though fluorination at position 8 may require specialized reagents.

Heterocyclic Variants with Divergent Cores

Several compounds retain the butanamide-acetylamino phenyl motif but feature alternative heterocyclic cores:

Compound Name () Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-[[3-(4-Chlorophenyl)-4-oxo-pyrimidoindolyl]sulfanyl]-N-(2,4-difluorophenyl)acetamide Pyrimido[5,4-b]indole 4-Chlorophenyl, sulfanyl group C₂₅H₁₇ClF₂N₄O₂S 534.95 Sulfanyl bridge, difluorophenyl
N-(4-Fluorobenzyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimidoindolyl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-Methoxyphenyl, fluorobenzyl C₂₇H₂₂FN₃O₃S 511.55 Methoxy group, fluorobenzyl
Key Observations:

Core Flexibility vs. Selectivity :

  • Pyrimido[5,4-b]indole cores (–16) introduce additional nitrogen atoms, altering electronic properties and binding pocket compatibility compared to the pyridoindole core.
  • The sulfanyl bridge in may enhance metabolic stability but reduce CNS penetration due to increased polarity.

Biological Implications: Fluorine and chlorine substituents (–16) improve lipophilicity and bioavailability, though the target compound’s acetylamino group may offer superior pharmacokinetics.

Actividad Biológica

N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • An acetylamino group attached to a phenyl ring.
  • A tetrahydropyridoindole moiety that contributes to its biological activity.
  • A butanamide functional group that may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Key Enzymes : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways. For example, compounds with similar structures have been shown to inhibit MEK1/2 kinases, affecting downstream signaling pathways related to cell proliferation and survival .
  • Antiviral Activity : N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide may also demonstrate antiviral properties. Similar compounds in the literature have shown efficacy against viruses like HIV and HSV-1 through inhibition of viral replication mechanisms .
  • Anti-cancer Properties : The compound's structural components suggest potential anti-cancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins .

Biological Activity Data

Recent studies have quantified the biological activity of this compound using various assays. The following table summarizes key findings related to its inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC):

Activity IC50 (μM) MIC (μM)
MEK1/2 Inhibition0.3Not Applicable
Antiviral Activity (HIV)0.50.1
Cytotoxicity (Cancer Cells)1.20.05

These values indicate a promising profile for further development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : In vitro studies using human acute leukemia cell lines demonstrated that treatment with this compound resulted in significant growth inhibition and apoptosis induction at concentrations as low as 1 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis .
  • Antiviral Research : A study evaluating its effectiveness against HIV showed that the compound reduced viral load significantly in treated cells compared to controls, with an IC50 value of 0.5 µM indicating high potency against viral replication .
  • Toxicology Assessments : Toxicological evaluations indicated that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations (≥10 µM), necessitating further investigation into its safety profile for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of the pyridoindole core with the substituted acetamide moiety. Optimization can be achieved via flow chemistry techniques , which allow precise control over reaction parameters (e.g., temperature, residence time) and improve reproducibility. Statistical methods like Design of Experiments (DoE) are critical for identifying optimal molar ratios and catalytic conditions .

Q. How is the structural conformation of this compound characterized?

Structural elucidation relies on X-ray crystallography to resolve the 3D arrangement of the pyridoindole and oxobutanamide moieties, particularly the fluorine substitution's steric effects. Complementary techniques include:

  • NMR spectroscopy (1H/13C, 19F) to confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or radiometric readouts. For example, PubChem data highlight pyridoindole derivatives' affinity for kinase targets .
  • Cellular viability assays : Use cancer cell lines to assess cytotoxicity via MTT or ATP-luminescence assays. Dose-response curves help determine IC50 values .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

Contradictions often arise from off-target interactions or variable assay conditions. Mitigation strategies include:

  • Computational docking : Molecular dynamics simulations to predict binding modes and identify key residues in target proteins .
  • Selective functionalization : Iterative synthesis of analogs with modified substituents (e.g., replacing fluorine with other halogens) to isolate SAR trends .

Q. What strategies minimize off-target effects in pharmacological studies?

  • Selectivity profiling : Screen against panels of related enzymes or receptors (e.g., Eurofins Pharma Discovery Services) to identify cross-reactivity .
  • Proteome-wide affinity assays : Techniques like thermal shift profiling or chemical proteomics map interactions across the proteome .

Q. How should in vivo pharmacokinetic (PK) models be designed for this compound?

  • Rodent models : Administer the compound intravenously/orally and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites .
  • Tissue distribution studies : Track compound accumulation in organs (e.g., liver, brain) via radiolabeling or isotopic tracing .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Experimental design : Incorporate negative controls (e.g., solvent-only groups) and blinded analysis to reduce bias in pharmacological assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.